![molecular formula C23H36ClNO2 B2955266 1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-(TERT-BUTYLAMINO)PROPAN-2-OL HYDROCHLORIDE CAS No. 464877-27-8](/img/structure/B2955266.png)
1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-(TERT-BUTYLAMINO)PROPAN-2-OL HYDROCHLORIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-(TERT-BUTYLAMINO)PROPAN-2-OL HYDROCHLORIDE is a complex organic compound with a unique structure that includes an adamantane moiety, a phenoxy group, and a tert-butylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-(TERT-BUTYLAMINO)PROPAN-2-OL HYDROCHLORIDE typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane moiety is introduced through a Friedel-Crafts alkylation reaction, followed by the attachment of the phenoxy group via an etherification reaction. The tert-butylamino group is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-(TERT-BUTYLAMINO)PROPAN-2-OL HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-(TERT-BUTYLAMINO)PROPAN-2-OL HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-(TERT-BUTYLAMINO)PROPAN-2-OL HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s stability and bioavailability, while the phenoxy and tert-butylamino groups contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects.
相似化合物的比较
Similar Compounds
1-[4-(1-ADAMANTYL)PHENOXY]-3-PIPERIDINOPROPAN-2-OL HYDROCHLORIDE: Similar structure but with a piperidine group instead of a tert-butylamino group.
1-[4-(1-ADAMANTYL)PHENOXY]-3-(DIMETHYLAMINO)PROPAN-2-OL HYDROCHLORIDE: Contains a dimethylamino group instead of a tert-butylamino group.
Uniqueness
1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-(TERT-BUTYLAMINO)PROPAN-2-OL HYDROCHLORIDE is unique due to the presence of the tert-butylamino group, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-(tert-butylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35NO2.ClH/c1-22(2,3)24-14-20(25)15-26-21-6-4-19(5-7-21)23-11-16-8-17(12-23)10-18(9-16)13-23;/h4-7,16-18,20,24-25H,8-15H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPFQFIXGWARHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
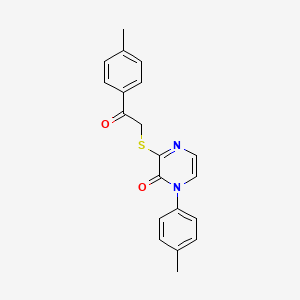
![1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrophenyl)piperazine](/img/structure/B2955184.png)
![(Z)-3-butyl-5-((9-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2955186.png)
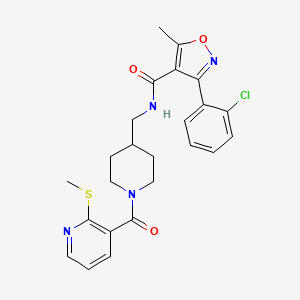
![3,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2955190.png)
![N-(4-chlorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2955193.png)
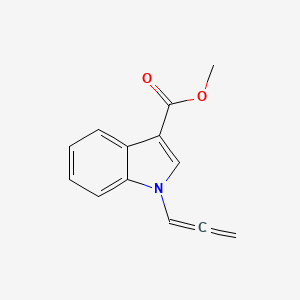
![7-(2-chlorophenyl)-4-[4-(trifluoromethyl)benzoyl]-1,4-thiazepane](/img/structure/B2955197.png)
![5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(furan-2-yl)methyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2955198.png)
![rac-1-[(4aR,8aS)-octahydro-2H-1,4-benzoxazin-4-yl]-2-chloroethan-1-one](/img/structure/B2955199.png)
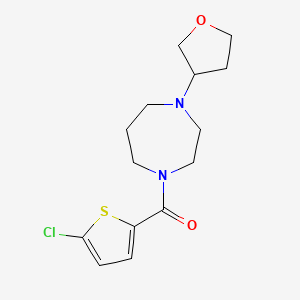
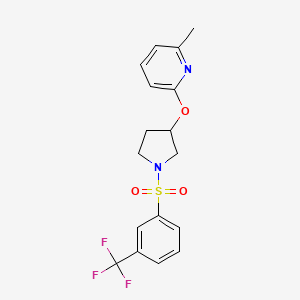

![methyl (3E)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}-2-(1H-1,2,4-triazol-1-yl)propanoate](/img/structure/B2955206.png)
